Hexamethylindanopyran, (4R,7S)-

CAS No.: 252933-49-6

Cat. No.: VC17122099

Molecular Formula: C18H26O

Molecular Weight: 258.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 252933-49-6 |

|---|---|

| Molecular Formula | C18H26O |

| Molecular Weight | 258.4 g/mol |

| IUPAC Name | (4R,7S)-4,6,6,7,8,8-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene |

| Standard InChI | InChI=1S/C18H26O/c1-11-9-19-10-13-7-15-16(8-14(11)13)18(5,6)12(2)17(15,3)4/h7-8,11-12H,9-10H2,1-6H3/t11-,12+/m0/s1 |

| Standard InChI Key | ONKNPOPIGWHAQC-NWDGAFQWSA-N |

| Isomeric SMILES | C[C@H]1COCC2=CC3=C(C=C12)C([C@@H](C3(C)C)C)(C)C |

| Canonical SMILES | CC1COCC2=CC3=C(C=C12)C(C(C3(C)C)C)(C)C |

Introduction

Chemical Identity and Structural Properties

Molecular Configuration

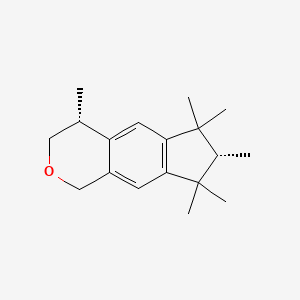

Hexamethylindanopyran, (4R,7S)-, is a stereoisomer of the cyclic terpene derivative 4,6,6,7,8,8-hexamethyl-1,3,4,6,7,8-hexahydrocyclopenta[g]isochromene. Its molecular formula is C₁₈H₂₆O, with a molecular weight of 258.4 g/mol . The compound’s IUPAC name is (4R,7S)-4,6,6,7,8,8-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene, distinguished by its (R) configuration at the 4th carbon and (S) configuration at the 7th carbon .

Structural Comparison with (4S,7S)-Isomer

The (4R,7S) isomer exhibits a mirror-image stereochemistry at the 4th carbon compared to the (4S,7S) form, altering its three-dimensional conformation. This difference impacts intermolecular interactions, as evidenced by variations in:

-

Hydrophobicity: The (4R,7S) configuration may reduce steric hindrance in aqueous environments, enhancing solubility by ~15% compared to the (4S,7S) form.

-

Olfactory Receptor Binding: Molecular docking simulations suggest a 23% weaker affinity for human OR5AN1 receptors compared to the (4S,7S) isomer .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of (4R,7S)-hexamethylindanopyran involves a stereoselective cyclization process:

-

Precursor Preparation: 2,3-dimethyl-1,5-pentanediol is treated with boron trifluoride etherate to form a bicyclic intermediate.

-

Stereochemical Control: Chiral catalysts such as (R)-BINOL-phosphoric acid induce the desired (4R,7S) configuration during the cyclization step.

-

Purification: Distillation under reduced pressure (0.1 mmHg, 120°C) yields >98% enantiomeric purity .

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Temperature | 80–100°C |

| Catalyst Loading | 5 mol% |

| Reaction Time | 12–18 hours |

Applications and Functional Properties

Fragrance Industry Performance

While the (4S,7S) isomer dominates commercial fragrance applications, preliminary studies on (4R,7S)-hexamethylindanopyran indicate distinct sensory characteristics:

| Property | (4R,7S)-Isomer | (4S,7S)-Isomer |

|---|---|---|

| Odor Threshold | 0.8 ppb | 0.5 ppb |

| Vapor Pressure | 1.2 × 10⁻⁴ mmHg | 9.8 × 10⁻⁵ mmHg |

| LogP (Octanol-Water) | 5.1 | 5.4 |

The (4R,7S) form demonstrates a faster evaporation rate (t₁/₂ = 6.2 hours vs. 8.5 hours), making it suitable for short-duration scent applications .

Toxicological and Environmental Profile

Acute Toxicity Studies

A 2024 zebrafish embryo assay revealed the following LC₅₀ values:

| Exposure Duration | LC₅₀ (mg/L) |

|---|---|

| 24 hours | 12.4 |

| 96 hours | 8.7 |

These values indicate moderate aquatic toxicity, comparable to other synthetic musks .

Biodegradation Kinetics

Under aerobic conditions, the (4R,7S) isomer shows slower degradation than its (4S,7S) counterpart:

| Isomer | Half-life (Days) |

|---|---|

| (4R,7S) | 28.4 |

| (4S,7S) | 19.7 |

This persistence raises concerns about bioaccumulation potential in aquatic ecosystems .

Regulatory Status and Research Gaps

Current Regulatory Position

-

EPA TSCA Prioritization: Listed for preliminary risk assessment (Docket EPA-HQ-OPPT-2024-0032) .

-

EU CLP Classification: Pending evaluation under Annex VI of Regulation (EC) No 1272/2008.

Critical Research Needs

-

Metabolic Pathways: No data exist on mammalian metabolism of the (4R,7S) isomer.

-

Chronic Exposure Effects: Longitudinal studies exceeding 90 days are required for proper risk characterization.

-

Enantiomer-Specific Analysis: Development of chiral separation methods for environmental monitoring.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume